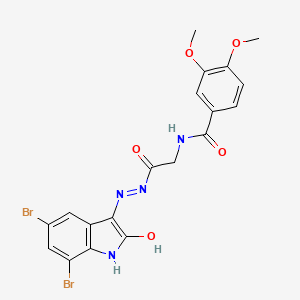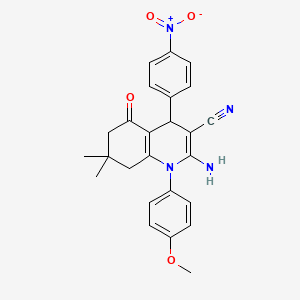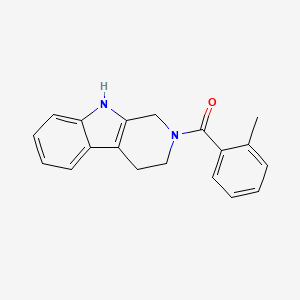![molecular formula C14H15N3O3S B11545810 Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B11545810.png)
Ethyl (5-{[(3-methylphenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring system is significant in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(3-methylbenzamido)-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .
Chemical Reactions Analysis
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells . It also disrupts the cell membrane integrity of microbes, resulting in their death . The pathways involved include the inhibition of protein kinases and the induction of oxidative stress .
Comparison with Similar Compounds
ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE can be compared with other thiadiazole derivatives, such as:
ETHYL 2-((5-(4-METHOXYBENZAMIDO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE: This compound also exhibits cytotoxic activity but has different substituents on the benzamido group, affecting its biological activity.
2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES: These compounds have shown potential as anticancer agents by inhibiting protein kinases.
The uniqueness of ETHYL 2-[5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 2-[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)8-11-16-17-14(21-11)15-13(19)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,17,19) |
InChI Key |
SVJILNVEXXSWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11545732.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11545738.png)
![1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine](/img/structure/B11545746.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)
![2-(4-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11545758.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11545760.png)


![3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B11545806.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11545812.png)
![N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11545815.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11545817.png)

